molecular formula C19H22ClN3O B2393996 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide CAS No. 400076-93-9

2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B2393996
CAS No.: 400076-93-9
M. Wt: 343.86
InChI Key: IPCPEIMNVATWDY-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is a synthetic compound that belongs to the class of amides It contains a piperazine ring, which is a common structural motif in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-chloro-2-phenylacetyl chloride with 2-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted amides or thiol derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the phenylacetamide moiety can bind to enzymes or other proteins . These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-22-11-13-23(14-12-22)17-10-6-5-9-16(17)21-19(24)18(20)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCPEIMNVATWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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